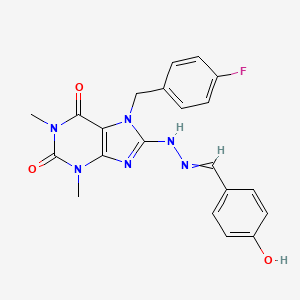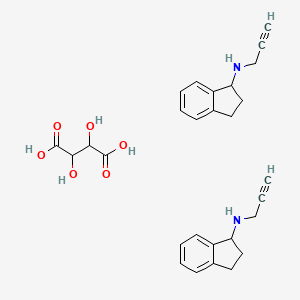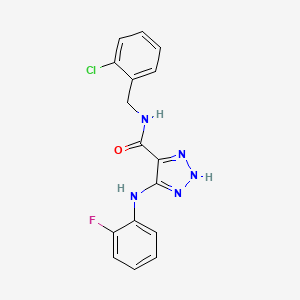![molecular formula C14H38O5Si4 B14110312 2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethanol](/img/structure/B14110312.png)
2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- is a complex chemical compound known for its unique structural properties and versatile applications. This compound is a type of polyethylene glycol (PEG) derivative, which is widely used in various industrial and scientific fields due to its biocompatibility, solubility, and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired molecular weight and structural properties .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where ethylene oxide is polymerized under controlled conditions. The process involves the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups
Common Reagents and Conditions
The reactions typically involve common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, including temperature, pressure, and solvent type, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- has numerous scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes
Biology: Employed in biological research for its biocompatibility and ability to modify biological molecules
Medicine: Utilized in drug delivery systems due to its solubility and stability
Industry: Applied in the production of cosmetics, personal care products, and other industrial applications
Wirkmechanismus
The mechanism of action of Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes, proteins, and other macromolecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): A widely used compound with similar properties but without the disiloxanyl group
Polypropylene glycol (PPG): Similar in structure but with different chemical properties and applications.
Poly(oxypropylene)diamine: Another related compound with distinct functional groups and uses.
Uniqueness
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- stands out due to its unique disiloxanyl group, which imparts specific chemical and physical properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C14H38O5Si4 |
|---|---|
Molekulargewicht |
398.79 g/mol |
IUPAC-Name |
2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethanol |
InChI |
InChI=1S/C14H38O5Si4/c1-20(2,3)17-22(7,8)19-23(9,18-21(4,5)6)14-10-12-16-13-11-15/h15H,10-14H2,1-9H3 |
InChI-Schlüssel |
VLMQGQYYZKRGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCOCCO)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110237.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B14110250.png)
![Methyl 6-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B14110252.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
![(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)

![N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14110296.png)
